Product packaging for Benzoic acid-ring-UL-14C(Cat. No.:CAS No. 74920-45-9)

Benzoic acid-ring-UL-14C

Cat. No.: B1600851
CAS No.: 74920-45-9
M. Wt: 134.077 g/mol
InChI Key: WPYMKLBDIGXBTP-YROCTSJKSA-N
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Description

Significance of Aromatic Carboxylic Acids in Environmental and Biological Systems

Aromatic carboxylic acids, with benzoic acid being the simplest, are a class of organic compounds characterized by a carboxyl group attached to an aromatic ring. These compounds are ubiquitous in nature, found in many plants and animals, and play significant roles in both environmental and biological processes. who.inthmdb.ca In biological systems, they are involved in metabolic pathways and can be byproducts of the breakdown of larger molecules like phenylalanine. hmdb.ca For instance, the human body metabolizes benzoic acid by conjugating it with glycine (B1666218) to form hippuric acid, which is then excreted. wikipedia.orgnih.gov

Environmentally, aromatic carboxylic acids are part of the natural carbon cycle. They can be introduced into the environment through the decomposition of organic matter and are also released through industrial activities. nih.govepa.gov Their fate in soil and water, including their biodegradation by microorganisms, is a key area of environmental research. who.intscirp.org

Role of Carbon-14 (¹⁴C) Isotopic Labeling in Tracer Studies

Carbon-14 is a naturally occurring radioactive isotope of carbon with a long half-life of approximately 5,730 years. openmedscience.comwikipedia.org This stability, combined with the fact that carbon is a fundamental component of all organic molecules, makes ¹⁴C an ideal tracer for studying biological and chemical processes. wikipedia.orgnih.gov

In tracer studies, a molecule of interest is synthesized with one or more of its carbon atoms replaced by ¹⁴C. nih.gov Because the chemical properties of ¹⁴C are nearly identical to those of the stable carbon-12, the labeled molecule behaves in the same way as its non-radioactive counterpart. wikipedia.org Researchers can then track the movement and transformation of the labeled compound by detecting the beta radiation emitted by the ¹⁴C atoms. nih.gov This technique is highly sensitive and allows for the precise quantification of the compound and its metabolites in various samples, such as tissues, fluids, soil, and water. openmedscience.commoravek.com

Historical Context and Evolution of Research Utilizing Benzoic Acid-ring-UL-14C

The use of radiolabeled compounds in research began to flourish after World War II, with Carbon-14 becoming a cornerstone of metabolic and environmental studies. Early research focused on understanding the fundamental biochemical pathways in living organisms. For example, studies in the mid-20th century used ¹⁴C-labeled compounds to elucidate the steps of photosynthesis and the metabolism of various nutrients.

The application of this compound specifically has evolved from basic metabolic studies to more complex investigations. Initial studies focused on how organisms metabolize benzoic acid. For instance, research demonstrated the conversion of [¹⁴C]benzoic acid to [¹⁴C]dihydrodihydroxybenzoic acid in bacterial cell extracts, a key step in its degradation. nih.govasm.org Over time, the use of this tracer has expanded into environmental science to study the fate and persistence of aromatic pollutants in ecosystems.

Overview of Key Research Domains for this compound Studies

The unique properties of this compound make it a valuable tool across several key research domains:

Metabolic and Pharmacokinetic Studies: In biology and medicine, it is used to investigate how organisms absorb, distribute, metabolize, and excrete benzoic acid and related aromatic compounds. openmedscience.comnih.gov This is crucial for understanding the toxicology of these substances and for drug development. nih.gov

Environmental Fate and Biodegradation Studies: Environmental scientists use this compound to track the movement and breakdown of benzoic acid in soil and water. who.int This helps in assessing the environmental impact of pollutants and in developing bioremediation strategies. nih.gov

Microbiology: Researchers in microbiology employ this labeled compound to study the metabolic pathways used by bacteria and fungi to degrade aromatic compounds. nih.govasm.orgnih.gov This provides insights into microbial ecology and the role of microorganisms in biogeochemical cycles.

Interactive Data Table: Key Research Applications of this compound

Research DomainSpecific ApplicationKey Findings
Metabolism Tracing the conversion of benzoic acid in bacteria.Demonstrated the formation of [¹⁴C]dihydrodihydroxybenzoic acid from [¹⁴C]benzoic acid in bacterial extracts. nih.govasm.org
Environmental Science Studying the degradation of benzoic acid in soil.Used to quantify the mineralization of the compound to ¹⁴CO₂ by soil microorganisms. oup.com
Plant Science Investigating the permeability of plant cuticles.Measured the co-permeability of ³H-labeled water and ¹⁴C-labeled benzoic acid across isolated plant cuticles. nih.gov
Toxicology Assessing the metabolic fate of chemicals in animals.Used in conjunction with other ¹⁴C-labeled compounds to study skin absorption and metabolism. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6O2 B1600851 Benzoic acid-ring-UL-14C CAS No. 74920-45-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

74920-45-9

Molecular Formula

C7H6O2

Molecular Weight

134.077 g/mol

IUPAC Name

(1,2,3,4,5,6-14C6)cyclohexatrienecarboxylic acid

InChI

InChI=1S/C7H6O2/c8-7(9)6-4-2-1-3-5-6/h1-5H,(H,8,9)/i1+2,2+2,3+2,4+2,5+2,6+2

InChI Key

WPYMKLBDIGXBTP-YROCTSJKSA-N

SMILES

C1=CC=C(C=C1)C(=O)O

Isomeric SMILES

[14CH]1=[14CH][14CH]=[14C]([14CH]=[14CH]1)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)C(=O)O

Origin of Product

United States

Methodological Approaches Utilizing Benzoic Acid Ring Ul 14c As a Radiotracer

Synthesis and Radiochemical Purity Assessment of Benzoic Acid-ring-UL-14C for Research Applications

The successful application of this compound as a radiotracer is fundamentally dependent on its synthesis with a high degree of radiochemical purity and a well-defined specific activity. This section outlines the key aspects of its preparation and quality control.

Radiosynthesis Pathways and Strategies

The synthesis of this compound typically commences with a simple, commercially available 14C-labeled precursor, such as [14C]barium carbonate. wuxiapptec.com One established strategy involves the conversion of [14C]barium carbonate into [14C]acetylene, which is then trimerized to form uniformly labeled [14C]benzene. Subsequent electrophilic aromatic substitution reactions are then employed to introduce the carboxylic acid functionality onto the labeled benzene (B151609) ring.

A general synthetic scheme starting from [14C]barium carbonate is outlined below:

StepReactionKey Reagents
1Ba¹⁴CO₃ → ¹⁴CO₂Strong Acid (e.g., H₂SO₄)
2¹⁴CO₂ → Ba¹⁴C₂Barium metal at high temperature
3Ba¹⁴C₂ → H¹⁴C≡¹⁴CHHydrolysis (e.g., H₂O)
4H¹⁴C≡¹⁴CH → [U-¹⁴C]C₆H₆Trimerization catalyst (e.g., Ziegler-Natta catalyst)
5[U-¹⁴C]C₆H₆ → [U-¹⁴C]C₆H₅BrBromination (Br₂, FeBr₃)
6[U-¹⁴C]C₆H₅Br → [U-¹⁴C]C₆H₅MgBrGrignard formation (Mg, ether)
7[U-¹⁴C]C₆H₅MgBr → [U-¹⁴C]C₆H₅COOHCarboxylation (¹²CO₂), followed by acid workup

Techniques for Radiochemical Purity Determination (e.g., TLC, GC, HPLC with Radio-detection)

Ensuring the radiochemical purity of this compound is paramount to the integrity of any study in which it is used. Radiochemical impurities can lead to erroneous data and misinterpretation of results. Several chromatographic techniques, coupled with radioactivity detection, are employed for this purpose.

Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective method for assessing radiochemical purity. A small aliquot of the synthesized this compound is spotted onto a TLC plate (e.g., silica (B1680970) gel 60 F254), which is then developed in a suitable mobile phase. For benzoic acid, a common mobile phase is a mixture of toluene (B28343) and ethanol. rsc.org After development, the distribution of radioactivity on the plate is determined using a radio-TLC scanner. The radiochemical purity is calculated as the percentage of the total radioactivity found in the spot corresponding to the authentic, non-labeled benzoic acid standard. The retention factor (Rf) value for benzoic acid on silica gel plates with dichloromethane (B109758) as the mobile phase has been reported to be approximately 0.37. rsc.org

Gas Chromatography (GC): For volatile derivatives of benzoic acid, such as its methyl ester, GC coupled with a radioactivity detector can be a powerful tool for purity analysis. The sample is first derivatized and then injected into the GC system. The separation of the labeled compound from any radioactive impurities is achieved based on their differential partitioning between the stationary and mobile phases. The effluent from the GC column passes through a radioactivity detector, which provides a chromatogram of the radioactive components. Isotope dilution gas chromatography-mass spectrometry (GC-MS) has been utilized for the accurate determination of benzoic acid, demonstrating the utility of GC-based methods for this compound. rsc.org

High-Performance Liquid Chromatography (HPLC) with Radio-detection: HPLC is a highly sensitive and versatile technique for determining the radiochemical purity of this compound. koreascience.kr A reversed-phase C18 column is commonly used for the separation of benzoic acid and its potential impurities. koreascience.kr The mobile phase typically consists of a mixture of an aqueous buffer (e.g., acetate (B1210297) buffer at pH 4.4) and an organic solvent like methanol. researchgate.net The eluent from the HPLC column is passed through a UV detector (to detect the non-labeled standard) and then a radio-flow detector, which measures the radioactivity of the eluting components in real-time. This allows for the direct correlation of the radioactive peak with the peak of the authentic standard, providing a precise determination of radiochemical purity.

A representative table of chromatographic conditions for the analysis of benzoic acid is provided below:

TechniqueStationary PhaseMobile PhaseDetection
TLCSilica gel 60 F254Toluene:Ethanol (9:1, v/v)Radio-TLC scanner
HPLCReversed-phase C18Acetate buffer (pH 4.4):Methanol (65:35, v/v)UV (233 nm) and Radio-flow detector

Specific Activity Determination and Standardization

The specific activity of this compound, defined as the amount of radioactivity per unit mass of the compound (e.g., in mCi/mmol or Bq/mol), is a critical parameter for quantitative tracer studies. Its accurate determination is essential for calculating the mass of the tracer being introduced into a system.

The standardization of a 14C-labeled benzoic acid solution can be achieved through a meticulous process involving quantitative oxidation and subsequent measurement of the resulting [14C]carbon dioxide. In a reported method for benzoic acid-7-14C, a known mass of the labeled compound is combusted in a Paar oxygen bomb. The produced [14C]CO2 is then quantitatively collected and its radioactivity is measured using a calibrated ionization chamber or by liquid scintillation counting. This measurement is compared against the radioactivity of [14C]CO2 generated from a primary standard, such as a NIST-traceable sodium carbonate-14C standard. Through this comparative measurement, the absolute activity of the this compound sample can be determined, and its specific activity calculated.

Analytical Techniques for 14C Detection and Quantification

The low-energy beta particles emitted by 14C necessitate sensitive detection methods. This section details the primary techniques used for the quantification of this compound in various experimental samples.

Liquid Scintillation Counting (LSC) Methodologies

Liquid Scintillation Counting (LSC) is the most common and highly efficient method for quantifying the beta emissions from 14C. uwm.edu The sample containing this compound is mixed with a scintillation cocktail in a vial. The beta particles emitted from the 14C atoms transfer their energy to solvent molecules in the cocktail, which in turn excite fluor molecules. As the excited fluors return to their ground state, they emit photons of light (scintillations). These light flashes are detected by photomultiplier tubes (PMTs) in the LSC instrument, and the number of flashes is proportional to the amount of radioactivity in the sample.

The counting efficiency of LSC for 14C can be very high, often exceeding 90%. uwm.edu However, various factors, collectively known as quenching, can reduce the efficiency by interfering with the energy transfer and light emission process. Quenching can be caused by colored substances or chemicals in the sample that absorb the emitted light or interfere with the energy transfer. To correct for quenching, modern LSCs use methods such as the external standard channels ratio or the spectral index of the external standard (SIE) to determine the counting efficiency for each sample. By applying this efficiency correction, the true disintegration rate (in disintegrations per minute, DPM) of 14C in the sample can be accurately determined. For aqueous samples containing 14C-labeled material, counting efficiencies of over 80% have been reported. nih.gov

The following table presents typical performance data for LSC of 14C:

ParameterTypical Value
Maximum Counting Efficiency>90%
Background Count Rate15-30 Counts Per Minute (CPM)
Limit of Detection~0.05 Bq

Radiometric Detection in Chromatography (e.g., GC-IRMS, HPLC-Radio-flow Detection)

In many research applications, it is necessary to separate this compound and its metabolites from a complex mixture before quantification. This is achieved by coupling chromatographic separation techniques with online radioactivity detection.

HPLC with Radio-flow Detection: As mentioned in section 2.1.2, HPLC systems can be equipped with a radio-flow detector placed in-line after the column. rsc.org This setup allows for the continuous monitoring of radioactivity in the HPLC eluent. As the separated components, including this compound and any of its 14C-labeled metabolites, pass through the detector, a radiochromatogram is generated. This provides both the retention time for identification and the peak area for quantification of each radioactive species. This technique is invaluable in metabolism studies for profiling and quantifying radiolabeled metabolites in biological matrices. researchgate.net

Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS): While not a direct measure of radioactivity, GC-IRMS is a powerful technique for determining the ratio of carbon isotopes (13C/12C) in specific compounds. For studies involving stable isotope labeling, this is a key analytical tool. In the context of 14C, specialized GC systems can be coupled to an accelerator mass spectrometer (AMS) for highly sensitive quantification of 14C in specific eluted compounds, a technique particularly useful in environmental and biomedical research where very low levels of the tracer are used. More commonly in radiotracer studies, the effluent from a GC can be passed through a combustion furnace to convert the carbon in the eluted compounds to CO2, which is then trapped and its 14C content measured by LSC or a proportional counter.

Autoradiography Applications in Biological Matrices

Autoradiography, a technique that utilizes the emissions from radioactive isotopes to create an image on a photographic film or digital imaging plate, is a powerful tool for visualizing the distribution of radiolabeled compounds within biological specimens. Quantitative whole-body autoradiography (QWBA) is a specialized application of this technique that provides a comprehensive, semi-quantitative, and temporal understanding of the absorption, distribution, metabolism, and excretion (ADME) of a compound throughout an entire organism. nih.govresearchgate.netnih.govplos.org

In a typical QWBA study employing this compound, a laboratory animal, often a rodent, is administered the radiolabeled compound. At predetermined time points, the animal is euthanized and rapidly frozen. Sagittal sections of the entire frozen animal are then taken using a cryomicrotome and exposed to a phosphor imaging plate. The energy emitted by the 14C isotope creates a latent image on the plate, which is then scanned to produce a digital autoradiogram. The intensity of the signal in different tissues and organs is proportional to the concentration of the radiolabeled substance.

Detailed Research Findings:

Below is an illustrative data table, based on a representative QWBA study of a 14C-labeled carboxylic acid in rats, demonstrating the type of data that can be generated.

Interactive Data Table: Illustrative Tissue Distribution of a 14C-Labeled Carboxylic Acid in Rats Following a Single Oral Administration

TissueConcentration (µg eq/g) at 2hConcentration (µg eq/g) at 8hConcentration (µg eq/g) at 24h
Blood10.55.21.1
Liver85.342.18.5
Kidney60.125.85.3
Lung15.77.91.6
Heart8.24.10.9
Brain0.50.2<0.1
Muscle5.42.70.6
Fat2.13.52.8

Note: This data is illustrative and based on a representative study of a 14C-labeled carboxylic acid, not specifically this compound.

Carbon Dioxide (14CO2) Trapping and Measurement for Mineralization Studies

Mineralization studies are crucial for determining the ultimate biodegradability of an organic compound in an environmental matrix, such as soil or sediment. These studies track the conversion of the organic carbon in the test substance to inorganic carbon, primarily carbon dioxide (CO2). The use of this compound allows for highly sensitive and specific measurement of its mineralization to 14CO2.

The experimental setup typically involves incubating the radiolabeled benzoic acid in a sealed microcosm containing the environmental matrix (e.g., soil). A trapping agent, such as a strong base solution (e.g., potassium hydroxide (B78521) or sodium hydroxide), is included in a separate vial within the microcosm to capture the evolved 14CO2. At regular intervals, the trapping solution is removed and analyzed for its 14C content using liquid scintillation counting. This provides a direct measure of the amount of the parent compound that has been completely degraded.

Detailed Research Findings:

Studies on the mineralization of other 14C-ring labeled aromatic compounds, such as the herbicide carbofuran (B1668357), in soil have demonstrated this methodology effectively. For instance, in a study on the degradation of 14C-ring labeled carbofuran in clay soil, significant mineralization to 14CO2 was observed over a 63-day period under both moist and flooded conditions. researchgate.net This indicates that the aromatic ring of the compound was being broken down by soil microorganisms. Similar studies with this compound would provide valuable data on its persistence and fate in different soil types and under various environmental conditions. nih.gov

Below is an example data table illustrating the cumulative mineralization of a 14C-ring labeled aromatic compound in soil over time.

Interactive Data Table: Illustrative Cumulative Mineralization of a 14C-Ring Labeled Aromatic Compound in Soil

Incubation Time (Days)Cumulative 14CO2 Evolved (% of Applied Radioactivity)
75.2
1412.8
2825.6
4238.4
6351.2

Note: This data is illustrative and based on a study of a 14C-ring labeled aromatic compound, not specifically this compound.

Experimental Designs Incorporating this compound

In Vitro System Design for Pathway Elucidation

In vitro systems are essential for elucidating the metabolic pathways of a compound in a controlled laboratory setting, free from the complexities of a whole organism. For this compound, common in vitro systems include incubations with liver microsomes, S9 fractions, or cultured hepatocytes. nih.govnih.govfrontiersin.orgnih.govnih.govresearchgate.netconsensus.appresearchgate.netiapchem.org

A typical experimental design involves incubating this compound with the chosen in vitro system (e.g., rat liver microsomes) in the presence of necessary cofactors (e.g., NADPH). The reaction is allowed to proceed for a specific time before being stopped. The reaction mixture is then analyzed using techniques like high-performance liquid chromatography (HPLC) with radiometric detection to separate and quantify the parent compound and its metabolites. The identification of metabolites is often confirmed by mass spectrometry. By analyzing the metabolic profile, researchers can identify the enzymes involved in the biotransformation of benzoic acid and elucidate its metabolic fate.

In Situ and Ex Situ Environmental Simulation Systems (e.g., Model Aquatic Ecosystems, Soil Columns)

To study the environmental fate and behavior of this compound, researchers utilize various simulation systems. Model aquatic ecosystems, for example, can be designed to mimic a pond or lake environment, containing water, sediment, and various aquatic organisms. nih.govresearchgate.netresearchgate.net The introduction of the radiolabeled compound into such a system allows for the study of its partitioning between water and sediment, its potential for bioaccumulation in organisms, and its degradation over time.

Soil column studies are another valuable tool for investigating the mobility and leaching potential of this compound in soil. nmt.edusmithers.com In these experiments, a column is packed with soil, and the radiolabeled compound is applied to the surface. Water is then passed through the column to simulate rainfall, and the leachate is collected and analyzed for radioactivity. This helps to determine the extent to which benzoic acid and its degradation products might move through the soil profile and potentially contaminate groundwater.

Controlled Biological System Incubation Methods (e.g., Microbial Cultures, Plant Hydroponics, Animal Models)

Controlled biological systems are employed to investigate the interaction of this compound with specific organisms.

Microbial Cultures: Pure or mixed cultures of microorganisms, such as Pseudomonas putida, known to degrade aromatic compounds, can be incubated with this compound as the sole carbon source. nih.gov By monitoring the disappearance of the parent compound and the production of 14CO2, researchers can assess the biodegradation potential of the microorganism.

Plant Hydroponics: The uptake, translocation, and metabolism of this compound in plants can be studied using hydroponic systems. nih.govnih.govresearchgate.netnih.gov Plants are grown in a nutrient solution containing the radiolabeled compound. At various time points, the plant tissues (roots, stems, leaves) and the nutrient solution are analyzed for radioactivity to determine the extent of uptake and the distribution of the compound within the plant.

Tracer Administration and Sampling Strategies

The administration route and sampling strategy for this compound are critical components of the experimental design and depend on the study's objectives.

Tracer Administration:

In Vitro and Microbial Studies: The tracer is typically added directly to the incubation medium at a known concentration.

Environmental Systems: The compound may be introduced into the water phase of an aquatic system or applied to the surface of the soil in a column.

Plant Studies: The tracer is added to the hydroponic solution.

Animal Studies: Administration can be oral (gavage), intravenous, intraperitoneal, or dermal, depending on the intended route of exposure being investigated.

Sampling Strategies:

Time-Course Studies: Samples are collected at multiple time points to understand the kinetics of the process being studied (e.g., metabolism, degradation, uptake, or excretion).

Compartmental Analysis: In environmental and animal studies, samples are taken from different compartments (e.g., water, sediment, different plant tissues, various organs in animals) to understand the distribution and partitioning of the tracer.

Metabolite Profiling: Samples are processed to separate and identify metabolites, often involving extraction and chromatographic techniques.

The careful design of these administration and sampling strategies ensures the generation of robust and meaningful data for the comprehensive assessment of the behavior of this compound in the system under investigation.

Environmental Fate and Transport Research of Benzoic Acid Ring Ul 14c

Biodegradation and Mineralization Studies in Environmental Matrices

The fate of Benzoic acid-ring-UL-14C in the environment is largely dictated by microbial activity. Microorganisms in soil, sediment, and water utilize benzoic acid as a carbon source, leading to its breakdown and eventual mineralization to carbon dioxide. The efficiency and pathways of this biodegradation are highly dependent on the presence or absence of oxygen.

Aerobic Degradation Pathways and Kinetics

Under aerobic conditions, the degradation of benzoic acid is a relatively rapid process initiated by the enzymatic action of bacteria. Many bacterial species, particularly from the genus Pseudomonas, are known to efficiently degrade benzoic acid. nih.gov The degradation kinetics can be influenced by factors such as temperature, pH, and the initial concentration of the compound. nih.gov For instance, one study demonstrated that Pseudomonas sp. SCB32 could degrade over 97% of an 800 mg/L benzoic acid solution within 24 hours at an optimal pH of 7.0. nih.gov

The aerobic catabolism of benzoic acid typically begins with the hydroxylation of the aromatic ring. nih.gov This is a crucial step that destabilizes the stable benzene (B151609) ring, making it susceptible to cleavage. unesp.br Monooxygenases or dioxygenases catalyze the introduction of hydroxyl groups, often forming catechol as a key intermediate. nih.govunesp.br Following hydroxylation, the ring is cleaved by dioxygenases through either the ortho or meta cleavage pathway, leading to the formation of aliphatic intermediates that can then enter central metabolic pathways like the tricarboxylic acid (TCA) cycle. nih.govresearchgate.net

Another aerobic degradation strategy involves the activation of benzoate (B1203000) to benzoyl-CoA, which then undergoes dearomatization and ring cleavage. nih.gov This "hybrid" pathway incorporates features of both classical aerobic and anaerobic degradation routes. nih.gov

The use of this compound allows for the precise identification of metabolic intermediates. In the aerobic degradation by Pseudomonas sp. SCB32, key metabolites have been identified, confirming the operation of the ortho pathway. nih.gov

Table 1: Identified Aerobic Metabolites of Benzoic Acid Degradation by Pseudomonas sp. SCB32

Metabolite Detection Time (hours)
Catechol-TMS 4
cis,cis-muconic acid-TMS 4, 6, 8
3-oxoadipate-TMS 14

Data sourced from a study on the biodegradation characteristics of Pseudomonas sp. SCB32. nih.gov

Role of Microbial Communities and Enzymatic Mechanisms in Benzoic Acid Degradation

The degradation of benzoic acid in anaerobic environments is a complex process carried out by diverse consortia of bacteria. oup.comdocumentsdelivered.com These microbial communities have evolved sophisticated biochemical strategies to overcome the high thermodynamic stability of the benzene ring in the absence of oxygen. nih.gov Central to this process is the conversion of various aromatic compounds into a common intermediate, benzoyl-coenzyme A (benzoyl-CoA). nih.govnih.gov This activation step is a unifying theme in the anaerobic metabolism of structurally diverse aromatic molecules. nih.gov

Once formed, benzoyl-CoA undergoes a reductive pathway, which involves the dearomatization of the benzene ring, followed by cleavage and further degradation of the resulting alicyclic intermediates. nih.govoup.com This process has been extensively studied in various bacterial groups, including photosynthetic bacteria like Rhodopseudomonas palustris and several denitrifying pseudomonads. nih.govoup.com The complete oxidation of benzoic acid to carbon dioxide under methanogenic conditions requires a syntrophic consortium of bacteria, where different organisms carry out different stages of the degradation process. semanticscholar.org

Microbial Acclimation and Community Shifts

The efficiency of benzoic acid degradation in an environment is highly dependent on the adaptation of the local microbial communities. When introduced to an environment, there is often an acclimation period during which the microbial populations that can utilize the compound increase in number and activity. jst.go.jp For example, studies on marine bacterial populations showed that while hydroxybenzoic acids and benzoic acid were degraded relatively quickly, an acclimation period of one to two days was required before the degradation of phenol (B47542) commenced. jst.go.jp

This acclimation process involves significant shifts in the composition of the microbial community. Specific microbial families may become enriched due to their ability to metabolize benzoic acid. Research on ruminants has shown that free-range animals, which likely consume more plant-derived aromatic compounds, have an enrichment of the family Oscillospiraceae in their gut microbiome. mdpi.com This family has a recognized potential to degrade benzoic acid, and its abundance was positively correlated with resistance to parasitic infections, suggesting a beneficial role for benzoate-degrading microbes in the host. mdpi.com This highlights how environmental conditions and substrate availability drive the selection and proliferation of specific microbial groups capable of aromatic compound degradation.

Co-metabolism in Mixed Microbial Populations

Co-metabolism is a phenomenon where microorganisms degrade a substance that they cannot use as a primary energy or carbon source, in the presence of another growth-supporting substrate. This process is particularly relevant for the degradation of substituted or recalcitrant aromatic compounds. Research on the degradation of monofluorobenzoates by mixed soil populations demonstrated that these compounds did not support microbial growth on their own but were subject to ring cleavage through co-metabolism. nih.gov

The rate of this co-metabolic degradation can be significantly enhanced by the presence of a readily metabolizable co-substrate, such as glucose. nih.gov The primary substrate provides the necessary energy and reducing power for the microbes to produce the enzymes required to initiate the breakdown of the non-growth-supporting compound. nih.gov In the context of benzoic acid degradation, co-metabolism can facilitate the transformation of various substituted benzoates, expanding the range of aromatic pollutants that can be degraded by a mixed microbial community. nih.govrsc.org This process allows for an initial attack on the molecule, potentially transforming it into an intermediate that can then enter a central metabolic pathway for complete mineralization. nih.gov

Enzyme Systems Involved in Aromatic Ring Cleavage (e.g., Dioxygenases, Reductases)

The enzymatic cleavage of the stable aromatic ring of benzoic acid is the critical step in its degradation. The specific enzymes involved differ significantly between aerobic and anaerobic conditions.

Under aerobic conditions, dioxygenases play a pivotal role. nih.govrsc.org These enzymes incorporate both atoms of molecular oxygen into the aromatic ring, leading to its destabilization and cleavage. The degradation often proceeds through intermediates like catechol or protocatechuate. nih.govnih.gov Catechol dioxygenases, for example, cleave the catechol ring either between the two hydroxyl groups (ortho or intradiol cleavage) or adjacent to one of the hydroxyl groups (meta or extradiol cleavage). nih.govresearchgate.netasm.org Similarly, protocatechuate 3,4-dioxygenase is another key intradiol ring-cleavage enzyme found in the benzoic acid pathway of fungi like Aspergillus niger. acs.orguniprot.org

Under anaerobic conditions, the strategy is reductive rather than oxidative. A key enzyme in this process is benzoyl-CoA reductase . nih.gov This enzyme catalyzes the challenging dearomatization of benzoyl-CoA, a central intermediate in the anaerobic metabolism of many aromatic compounds. nih.govysu.edu The reaction is a biological equivalent of a Birch reduction and is energetically demanding, requiring the hydrolysis of ATP to drive the electron transfer needed to reduce the ring. nih.govysu.edu Following reduction by benzoyl-CoA reductase, the resulting non-aromatic, cyclic compound can be cleaved hydrolytically and further metabolized. ysu.edu Other enzymes, such as 2-aminobenzoyl-CoA reductase, are involved in the initial steps of substituted benzoate degradation, channeling them into the central benzoyl-CoA pathway. nih.gov

Enzyme ClassConditionKey FunctionExample Enzymes
Dioxygenases AerobicIncorporate O2 to destabilize and cleave the aromatic ring.Benzoate 1,2-dioxygenase, Catechol 1,2-dioxygenase, Protocatechuate 3,4-dioxygenase
Reductases AnaerobicReduce (dearomatize) the aromatic ring without oxygen.Benzoyl-CoA reductase

Abiotic Transformation Processes Affecting this compound

Beyond microbial degradation, benzoic acid can be transformed by abiotic processes in the environment. One significant process is thermal degradation under subcritical water conditions. At elevated temperatures (above 200°C) and pressures, benzoic acid and its derivatives undergo decarboxylation. nih.gov In this reaction, the carboxylic acid group is removed, leading to the formation of benzene from benzoic acid, and corresponding compounds like phenol from salicylic (B10762653) acid. nih.gov While benzoic acid itself is relatively stable up to 300°C, its derivatives can degrade at lower temperatures. nih.gov

Photodegradation Mechanisms (e.g., in aquatic systems)

In aquatic systems, benzoic acid is susceptible to photodegradation, a process driven by the absorption of light. The photodissociation of benzoic acid upon UV irradiation can proceed through several channels, including the cleavage of the C-C bond to yield a phenyl radical and COOH, or the C-O bond to form C6H5CO and an OH radical. researchgate.netaip.org Another pathway involves decarboxylation to produce benzene and CO2. aip.org

The efficiency and mechanism of photodegradation can be significantly influenced by other chemical species present in the water.

In the presence of hydrogen peroxide (H₂O₂) , photoinduced oxidation is enhanced. The process likely involves hydroxyl radicals (•OH), which attack the aromatic ring, leading to the formation of hydroxybenzoic acids and phenol as major initial products. With continued irradiation, complete decomposition and cleavage of the aromatic ring can occur. rsc.org

In the presence of photocatalysts like titanium dioxide (TiO₂) , the decomposition is also accelerated. The proposed mechanism involves the photogeneration of hydroxyl radicals on the catalyst surface, which then oxidize the benzoic acid, leading to intermediates such as salicylic acid and phenol, and ultimately to mineralization into CO₂. utexas.edu

The rate of photodegradation is also dependent on the solution's pH, which affects the speciation of benzoic acid (protonated acid vs. deprotonated benzoate anion) and its surface activity, thereby influencing its interaction with radical species at bubble/solution interfaces during sonolysis, a related degradation process. unimelb.edu.au

ProcessConditionsKey Intermediates / Products
Direct Photolysis (UV) Aqueous solutionBenzene, Phenyl radicals, CO₂, OH radicals
Photo-oxidation (UV/H₂O₂) Aqueous solutionHydroxybenzoic acid, Phenol, Malonic acid
Photocatalysis (UV/TiO₂) Aqueous suspensionSalicylic acid, Phenol, CO₂

Chemical Hydrolysis and Other Non-Biological Transformations

Research into the non-biological transformations of this compound indicates a notable stability under typical environmental conditions. The chemical structure of benzoic acid, characterized by a stable benzene ring, is not susceptible to hydrolysis under environmental pH ranges of 5 to 9. The primary non-biological degradation pathways identified are oxidation and photodegradation.

Under subcritical water conditions, benzoic acid has demonstrated stability at temperatures up to 300°C. However, at elevated temperatures, it can undergo decarboxylation to form benzene. epa.gov While these conditions are not typical of most surface environments, they can be relevant in specific industrial or subsurface scenarios.

Photodegradation in aqueous solutions has been observed as a viable transformation pathway for benzoic acid. Studies have shown that its degradation is influenced by factors such as temperature, pH, and the initial concentration of the compound. ukessays.com An increase in temperature can enhance the rate of photodegradation, while an increase in pH or initial concentration can have the opposite effect. ukessays.com The process generally follows first-order kinetics with respect to the rate of radiation absorption. ukessays.com Advanced oxidation processes, such as those involving UV light in combination with ozone (O₃) and hydrogen peroxide (H₂O₂), have been shown to significantly accelerate the degradation of benzoic acid in water. scribd.com

The table below summarizes the influence of different conditions on the photodegradation of benzoic acid.

ParameterEffect on Photodegradation RateReference
Temperature Increases with rising temperature ukessays.com
pH Decreases with increasing pH ukessays.com
Initial Concentration Decreases with increasing concentration ukessays.com
Oxidants (O₃, H₂O₂) Significantly increases degradation rate scribd.com

Environmental Mobility and Distribution in Various Compartments

The environmental mobility and distribution of this compound are governed by its physicochemical properties and the characteristics of the environmental compartments with which it interacts. As a weak acid with a pKa of 4.20, its speciation between the neutral form and the benzoate anion is highly dependent on the ambient pH, which in turn significantly influences its behavior in soil and aquatic systems.

Benzoic acid is generally considered to have very high mobility in soil. This is attributed to the fact that at typical environmental pH values (above its pKa of 4.20), it exists predominantly in its anionic (benzoate) form. Anions are less likely to adsorb to negatively charged soil colloids, such as organic carbon and clay, compared to their neutral counterparts.

The mobility of benzoic acid in soil is intricately linked to several physicochemical properties of the soil matrix.

pH: Soil pH is a critical factor. In acidic soils (pH < 4.2), benzoic acid is in its less soluble, neutral form, which can lead to increased adsorption. Conversely, in neutral to alkaline soils, it is in its more soluble anionic form, resulting in weaker adsorption and greater mobility. Studies on the adsorption of benzoic acid by kaolin (B608303) have demonstrated that the degree of adsorption can be controlled by adjusting the pH.

Organic Carbon: The organic carbon content of soil influences the sorption of benzoic acid. Higher organic matter content can lead to increased adsorption, thereby reducing its mobility. This interaction is a key factor in the retention of benzoic acid in soil.

Metal Content: The presence of metal oxides, particularly iron oxides, can play a role in the retention of benzoic acid. In certain soils, benzoic acid can be retained through hydrogen bonding to iron oxides. The interaction with metal ions like calcium can also enhance the adsorption of benzoic acid on clay minerals. Research has shown that the removal of aromatic acids, including benzoic acid, is higher for Fe³⁺-montmorillonite than for Ca²⁺-montmorillonite.

The following table summarizes the influence of these soil properties on the mobility of benzoic acid.

Soil PropertyInfluence on MobilityMechanism
pH Mobility increases with increasing pHIncreased dissociation to the more mobile anionic form.
Organic Carbon Mobility decreases with increasing organic carbonIncreased adsorption to soil organic matter.
Metal Content (e.g., Fe, Ca) Mobility can be decreasedFormation of complexes and hydrogen bonds with metal oxides and cations on clay surfaces.

Studies comparing the mobility of benzoic acid across different soil types have highlighted its generally high mobility. For instance, in a study comparing a sandy loam, silt loam, silty clay loam, and fine sand, benzoic acid was found to be the most mobile of the organic compounds tested. However, retention was observed in a Cecil soil, which was attributed to hydrogen bonding with Fe oxides.

The geochemical conditions, such as the presence of specific cations on clay surfaces, also affect mobility. For example, the adsorption of benzoic acid on montmorillonite (B579905) clay is influenced by whether the clay is saturated with Ca²⁺ or Fe³⁺ ions, with Fe³⁺-saturated clay showing a higher affinity for benzoic acid.

The table below presents a qualitative comparison of benzoic acid mobility in different soil types based on general soil characteristics.

Soil TypePredominant TextureOrganic Matter ContentTypical Mobility of Benzoic Acid
Sandy Soil SandLowVery High
Loam Soil Mix of Sand, Silt, and ClayModerateHigh
Clay Soil ClayVariableModerate to High (influenced by pH and metal content)
Organic Soil High Organic MatterHighModerate (due to higher adsorption)

In aquatic environments, the transport and distribution of this compound are primarily influenced by its water solubility and its tendency to partition between the water column and sediment. Given its slight solubility in water, which increases with temperature, it is expected to be present in the dissolved phase.

The partitioning of a chemical between sediment and water is described by the sediment-water partition coefficient (Kd). For ionizable compounds like benzoic acid, this partitioning is highly dependent on the pH of the water and the properties of the sediment, such as its organic carbon content and mineralogy.

At environmentally relevant pH values, benzoic acid will be predominantly in its anionic form, which generally has a lower affinity for sediment organic carbon compared to the neutral form. Consequently, benzoic acid is not expected to adsorb strongly to suspended solids and sediment. This is supported by an estimated organic carbon-normalized sorption coefficient (Koc) of 15, which suggests very high mobility and a low tendency for partitioning into sediment.

The apparent partition coefficient of benzoic acid is significantly influenced by pH. As the pH increases above the pKa, the concentration of the benzoate anion increases, leading to a decrease in the apparent partition coefficient and thus greater distribution into the water phase. Studies on the partitioning of benzoic acid between water and organic solvents like benzene show that the distribution is pH-dependent, with higher partitioning into the organic phase at lower pH where the neutral form dominates. chesci.comijpsr.com While not a direct measure of sediment-water partitioning, this provides analogous evidence for the influence of pH on its distribution in multiphase systems. chesci.comijpsr.com

The table below illustrates the expected trend of the sediment-water partition coefficient (Kd) with changing environmental conditions.

Environmental ParameterChangeExpected Effect on KdReason
pH IncreaseDecreaseIncreased formation of the less sorptive benzoate anion.
Sediment Organic Carbon IncreaseIncreaseMore sites for adsorption, although the effect is less pronounced for the anionic form.
Temperature IncreaseDecreaseAdsorption is often an exothermic process.

Transport and Distribution in Aquatic Systems

Volatilization and Atmospheric Transport Considerations

Once in the atmosphere, benzoic acid can be subject to long-range transport. Studies have detected benzoic acid in PM2.5 aerosol samples, indicating its presence in the atmospheric particulate phase. copernicus.orghku.hk The transport of these aerosols is influenced by air mass movements, which can carry pollutants over significant distances. copernicus.orghku.hk For example, in a study conducted in Beijing, the origin of air masses was found to significantly influence the concentration of atmospheric pollutants, including benzoic acid. copernicus.orghku.hk Air masses originating from heavily populated and industrialized areas were associated with higher pollution events. copernicus.orghku.hk This suggests that this compound, if it becomes airborne, could be transported far from its original source, contributing to its wider environmental distribution.

The use of Carbon-14 (¹⁴C) as a tracer in environmental studies is a well-established method for tracking the movement and degradation of organic compounds in various ecosystems. manufacturingchemist.com This technique allows researchers to follow the pathways of ¹⁴C-labeled compounds, providing valuable data on their transport and fate. manufacturingchemist.comnih.gov

Persistence and Bioavailability in Environmental Compartments

The persistence of this compound in the environment is influenced by various factors, including soil type, moisture, and microbial activity. While the isotopic labeling with ¹⁴C is primarily for tracing purposes and is not expected to significantly alter the chemical's environmental behavior, research on the persistence of unlabeled benzoic acid provides valuable insights.

In soil, benzoic acid is subject to microbial degradation. cambridge.org However, its persistence can vary depending on the environmental conditions. For instance, studies on benzoic acid herbicides have shown that their effectiveness and persistence are influenced by soil composition, with organic matter content playing a significant role in their adsorption and bioavailability. cambridge.org Some research has indicated that certain benzoic acid derivatives can be very resistant to microbial degradation compared to other herbicides. cambridge.org The persistence of 2,3,6-TBA, a chlorinated benzoic acid derivative, appeared to be directly related to rainfall and independent of soil type. cambridge.org

Benzoic acid can accumulate in soil, particularly under conditions of repeated application, as it can be poorly biodegradable. nih.gov This accumulation can, in turn, affect the soil's physicochemical properties and microbial communities. nih.gov For example, an increase in benzoic acid concentration has been shown to significantly decrease soil pH while increasing the content of total nitrogen, alkaline nitrogen, available phosphorus, and available potassium. nih.gov

The bioavailability of benzoic acid in the environment is a key factor in its potential ecological impact. In aquatic systems, benzoic acid is readily absorbed by organisms like channel catfish, with a bioavailability of 95% after oral administration in one study. nih.gov In soil, benzoic acid can impact microbial communities, and its presence can be influenced by root exudates and the decomposition of plant and animal matter. mdpi.com The compound can be utilized as a carbon source by soil microorganisms, leading to an increase in the gene copy number of bacteria and fungi under certain conditions. mdpi.com

The following table summarizes the persistence of certain benzoic acid herbicides in soil under different conditions:

HerbicideSoil ConditionPersistence Finding
AmibenMoistLeast persistent
DicambaMoistIntermediately persistent
2,3,6-TBAMoistMost persistent
FenacMoistMost persistent
DicambaAlternately moist and dryPhytotoxicity decreased with time
TricambaAlternately moist and dryPhytotoxicity decreased with time
Methoxy fenacAlternately moist and dryPhytotoxicity decreased with time
2,3,6-TBAAlternately moist and dryPhytotoxicity remained approximately the same for about 22 months
FenacAlternately moist and dryPhytotoxicity remained approximately the same for about 22 months

The following table provides an overview of the effects of benzoic acid on soil properties:

Benzoic Acid ConcentrationEffect on Soil pHEffect on Nutrient Content (TN, AN, AP, AK)
IncreasingSignificantly decreasedSignificantly increased

Biotransformation and Metabolic Pathway Elucidation in Non Human Organisms Using Benzoic Acid Ring Ul 14c

Microbial Metabolism and Transformation of Benzoic Acid-ring-UL-14C

The microbial breakdown of aromatic compounds like benzoic acid is a key biogeochemical process. Bacteria and fungi have evolved diverse enzymatic strategies to mineralize these stable structures, converting them into central metabolic intermediates.

Characterization of Microbial Ring Cleavage Pathways

Microorganisms primarily employ aerobic and anaerobic pathways to degrade benzoic acid. wikipedia.orgomicsonline.org In aerobic degradation, the initial step often involves the hydroxylation of the benzene (B151609) ring. wikipedia.org A common strategy is the formation of catechol as a key intermediate. wikipedia.orgnih.gov This is then followed by the cleavage of the aromatic ring by dioxygenase enzymes. nih.govresearchgate.net

Two main types of ring cleavage are observed: ortho (intradiol) cleavage and meta (extradiol) cleavage. researchgate.netresearchgate.net

Ortho-cleavage pathway: In this pathway, catechol 1,2-dioxygenase cleaves the bond between the two hydroxyl groups of catechol, leading to the formation of cis,cis-muconic acid. wikipedia.orgnih.gov This is a common route in many bacteria, including species of Pseudomonas and Acinetobacter. nih.govfrontiersin.org

Meta-cleavage pathway: Here, catechol 2,3-dioxygenase cleaves the bond adjacent to the hydroxyl groups, resulting in 2-hydroxymuconic semialdehyde. nih.gov

Another important pathway involves the formation of protocatechuate, which can also undergo ortho or meta cleavage. nih.govresearchgate.netnih.gov Some bacteria can convert benzoic acid to protocatechuate, which is then cleaved by protocatechuate 3,4-dioxygenase or protocatechuate 4,5-dioxygenase. nih.govnih.gov

Under anaerobic conditions, the degradation of benzoic acid follows a different route, typically involving the activation of benzoate (B1203000) to benzoyl-CoA, followed by the reduction of the aromatic ring. nih.govnih.gov

Formation and Fate of Intermediate Metabolites

The degradation of this compound results in a cascade of intermediate metabolites. In the aerobic catechol pathway, the primary intermediate is catechol. nih.gov The subsequent ring cleavage of catechol yields linear aliphatic acids. Ortho-cleavage of catechol produces cis,cis-muconic acid, which is further metabolized to succinyl-CoA and acetyl-CoA, intermediates of the tricarboxylic acid (TCA) cycle. nih.govresearchgate.net Meta-cleavage leads to the formation of 2-hydroxymuconic semialdehyde, which is ultimately converted to pyruvate (B1213749) and acetaldehyde. asm.org

In pathways proceeding through protocatechuate, this intermediate is cleaved to form β-carboxy-cis,cis-muconic acid (ortho-cleavage) or 4-carboxy-2-hydroxymuconate semialdehyde (meta-cleavage), which are then funneled into the TCA cycle. nih.govresearchgate.net

The fate of these intermediates is their complete mineralization to carbon dioxide and water, providing both carbon and energy for microbial growth. The use of 14C-labeled benzoic acid allows researchers to trace the distribution of the carbon atoms from the aromatic ring into these various metabolic products and ultimately into microbial biomass and CO2.

Enzymatic Mechanisms of Biotransformation

A suite of specialized enzymes catalyzes the biotransformation of benzoic acid. Key enzymes in the aerobic degradation pathways include:

Benzoate dioxygenase: This enzyme initiates the degradation process by hydroxylating benzoic acid to form 1,2-dihydro-1,2-dihydroxy-benzoic acid. nih.govresearchgate.net

Dihydrodihydroxybenzoate dehydrogenase: This enzyme catalyzes the conversion of 1,2-dihydro-1,2-dihydroxy-benzoic acid to catechol. nih.gov

Catechol 1,2-dioxygenase: A non-heme iron(III) enzyme that catalyzes the ortho-cleavage of catechol. wikipedia.orgnih.gov

Catechol 2,3-dioxygenase: An iron(II) containing enzyme responsible for the meta-cleavage of catechol. wikipedia.org

Protocatechuate 3,4-dioxygenase: This enzyme facilitates the ortho-cleavage of protocatechuate. nih.gov

Under anaerobic conditions, the key enzyme is benzoate-CoA ligase , which activates benzoic acid to benzoyl-CoA, the central intermediate in the anaerobic degradation of many aromatic compounds. nih.govnih.gov

Plant Uptake, Translocation, and Bioconversion of this compound

In plants, benzoic acid is a precursor to a wide range of important compounds. Understanding its uptake, movement, and metabolic fate is crucial for plant biology.

Mechanisms of Root Uptake and Systemic Translocation in Plants

Plants can absorb benzoic acid from the soil through their root systems. The uptake mechanism is influenced by the physicochemical properties of the compound and the pH of the soil. Once absorbed, benzoic acid can be translocated throughout the plant. Systemic transport occurs via the plant's vascular tissues: the xylem and the phloem. khanacademy.org The movement of benzoic acid and its derivatives within the plant is complex and depends on factors such as their chemical structure and the plant species.

Studies using radiolabeled benzoic acid have shown that it can move from the roots to the shoots and leaves, indicating both xylem and phloem transport. The distribution within the plant can vary, with accumulation in different tissues depending on the plant's metabolic activity.

Biosynthetic Pathways Involving Benzoic Acid Derivatives (e.g., Salicylic (B10762653) Acid Synthesis)

Benzoic acid is a key intermediate in the biosynthesis of numerous plant secondary metabolites. researchgate.net One of the most significant pathways is the synthesis of salicylic acid, a plant hormone crucial for defense against pathogens. mdpi.comnih.gov

The biosynthesis of salicylic acid from benzoic acid can occur through hydroxylation. nih.gov This pathway is part of the larger phenylpropanoid pathway, which is responsible for the synthesis of a vast array of plant compounds, including flavonoids, lignins, and coumarins. nih.govnih.govfrontiersin.org

Isotope-feeding studies with 14C-labeled precursors have been fundamental in establishing the biosynthetic routes from phenylalanine and cinnamate (B1238496) to benzoic acid and subsequently to salicylic acid. mdpi.comnih.gov In some plants, a β-oxidative pathway is involved in shortening the side chain of cinnamic acid to form benzoyl-CoA, a direct precursor of benzoic acid. nih.govnih.gov More recently, a three-step pathway for salicylic acid biosynthesis from benzoyl-CoA has been identified in several plant species. fourwaves.comresearchgate.net

Interactive Data Tables

Table 1: Key Enzymes in Microbial Benzoic Acid Degradation

Table 2: Major Intermediate Metabolites in Microbial Benzoic Acid Degradation

Table 3: Plant Biosynthetic Pathways Involving Benzoic Acid

Influence on Plant Physiological Processes (e.g., Root Membrane Potential, Growth Regulation)

Benzoic acid is a naturally synthesized plant compound that functions as a building block for numerous primary and specialized metabolites, including plant hormones and defense compounds. nih.govpurdue.edu Studies on the exogenous application of benzoic acid have demonstrated its potential to act as a plant growth regulator, though its effects are often concentration-dependent.

Research has shown that benzoic acid can influence root system architecture. In soybean plants, for instance, its application has been observed to reduce root and shoot dry biomass. nih.gov Treated plants exhibited fewer lateral roots, which were described as stunted and less flexible. nih.gov Similarly, in Perilla frutescens, higher concentrations of benzoic acid were found to be detrimental to root weight. mdpi.com Such studies indicate that benzoic acid accumulation in the rhizosphere can inhibit root growth and development. nih.govresearchgate.net

Furthermore, benzoic acid affects nutrient uptake and mineral composition. In soybean, plants treated with benzoic acid showed lower amounts of phosphorus, potassium, and magnesium in their roots, while zinc and iron content increased. nih.gov This alteration of ion uptake suggests an influence on root membrane processes. nih.gov The use of radiolabeled compounds like this compound is a critical technique for tracing the precise uptake, transport, and mechanism of action of such molecules within plant tissues, although specific studies detailing its direct effect on root membrane potential are not extensively documented in the available literature.

Incorporation into Plant Biomass and Secondary Metabolites

Benzoic acid is a fundamental precursor in the biosynthesis of a vast array of plant secondary metabolites. nih.govpurdue.edu Plants utilize complex biosynthetic networks to convert benzoic acid into compounds essential for defense, pollination, and signaling. nih.gov These pathways, which include β-oxidative and non-β-oxidative routes, are distributed across multiple subcellular compartments. nih.govnih.gov

The uniformly labeled 14C-ring of this compound makes it an invaluable tracer for elucidating these metabolic pathways. By administering the labeled compound to plants, researchers can track the incorporation of the carbon skeleton into various downstream products. This technique allows for the mapping of metabolic fluxes and the identification of key enzymatic steps and intermediate compounds.

Examples of metabolites derived from benzoic acid include:

Defense Compounds: Phytoalexins such as lettucenin A in lettuce are produced in response to pathogens, with benzoic acid acting as a key signaling molecule and potential precursor.

Volatile Attractants: Many benzenoid volatiles, which are crucial for attracting pollinators, are synthesized from benzoic acid, particularly in the flowers of species like petunia. nih.gov

Structural Elements: Benzoyl or benzyl (B1604629) moieties derived from benzoic acid are structural components of numerous natural products with medicinal or nutritional value. nih.gov

Tracer studies using radiolabeled precursors are fundamental to understanding how plants allocate carbon to these diverse compounds under different physiological and environmental conditions.

Animal Metabolism and Excretion Kinetics (Non-Human Mammals and Other Species)

Comparative Metabolic Pathways Across Animal Species

The metabolic fate of benzoic acid exhibits significant variation across the animal kingdom, a fact well-documented through studies using 14C-labeled benzoic acid. The primary metabolic pathways involve conjugation reactions that enhance the water solubility of the compound, facilitating its excretion. nih.gov The specific conjugate formed is highly species-dependent.

In most terrestrial mammals, the principal metabolic route is conjugation with glycine (B1666218) to form hippuric acid. nih.gov A comprehensive study examining the urinary excretion of [14C]benzoic acid revealed that in rodents (rat, mouse, guinea pig), rabbits, cats, and capuchin monkeys, hippuric acid accounted for 95–100% of the excreted radioactivity. nih.gov Similarly, in species like the pig, dog, and ferret, hippuric acid was the major metabolite, though a smaller fraction was excreted as benzoyl glucuronide. nih.gov

In contrast, other species utilize different conjugation pathways. The Indian fruit bat, for example, produces very little hippuric acid, with benzoyl glucuronide being the main metabolite, suggesting a potential deficiency in the glycine conjugation pathway. nih.gov Avian species and reptiles, such as the chicken, side-necked turtle, and gecko, primarily convert benzoic acid into ornithuric acid, a conjugate of benzoic acid and ornithine. nih.gov

Aquatic species show further divergence. The channel catfish, for instance, metabolizes benzoic acid primarily into benzoyltaurine, a conjugate with taurine, which accounted for 6-7% of the excreted radiolabel, while over 90% was excreted as unchanged benzoic acid. nih.gov This highlights a clear distinction from the glycine conjugation pathway dominant in mammals. nih.gov

Comparative Metabolism of Benzoic Acid Across Various Animal Species nih.govnih.gov
Species GroupExample SpeciesPrimary MetaboliteSecondary Metabolites
Rodents/LagomorphsRat, Mouse, RabbitHippuric Acid-
CarnivoresCat, Dog, FerretHippuric AcidBenzoyl Glucuronide, Benzoic Acid
PrimatesRhesus Monkey, CapuchinHippuric Acid-
BatsIndian Fruit BatBenzoyl GlucuronideHippuric Acid (trace)
Birds/ReptilesChicken, Turtle, GeckoOrnithuric AcidHippuric Acid
FishChannel CatfishBenzoic Acid (Unchanged)Benzoyltaurine

Conjugation Reactions and Metabolite Identification (e.g., Glycine Conjugation to Hippuric Acid, Glucuronidation)

The biotransformation of benzoic acid in non-human organisms is dominated by Phase II conjugation reactions. These processes mask the reactive carboxyl group, rendering the molecule more hydrophilic and thus more readily excretable. The use of this compound has been instrumental in identifying and quantifying the resulting metabolites.

Glycine Conjugation: The most common conjugation reaction in mammals is the formation of hippuric acid (benzoylglycine). nih.gov This pathway involves a two-step enzymatic process. First, benzoic acid is activated to its coenzyme A (CoA) thioester, benzoyl-CoA. Subsequently, the benzoyl group is transferred from CoA to the amino group of glycine. nih.gov This reaction occurs predominantly in the liver and kidneys. Studies in rats have demonstrated that hippuric acid is the main urinary metabolite following the administration of [14C]benzoic acid. nih.gov

Glucuronidation: An alternative pathway, particularly prominent when the glycine conjugation pathway is saturated or deficient, is glucuronidation. This involves the enzymatic transfer of glucuronic acid from UDP-glucuronic acid to benzoic acid, forming benzoyl glucuronide. In species such as the ferret, dog, and Indian fruit bat, benzoyl glucuronide is a significant urinary metabolite alongside hippuric acid. nih.gov Increasing the dose of benzoic acid in the ferret leads to a higher proportion of benzoyl glucuronide, indicating that glycine availability can be a rate-limiting factor for hippuric acid synthesis. nih.gov

Other Conjugation Pathways: As noted, different animal classes utilize unique conjugation strategies. Birds and reptiles conjugate benzoic acid with ornithine to produce ornithuric acid. nih.gov Certain fish species utilize taurine, forming benzoyltaurine. nih.gov These alternative pathways underscore the diverse enzymatic capabilities that have evolved for the detoxification of xenobiotic carboxylic acids.

Absorption and Distribution Kinetics in Non-Human Organisms

Following administration, this compound is rapidly and extensively absorbed, primarily from the gastrointestinal tract. Studies in rats using vascularly perfused small intestine preparations have shown that absorption is highest in the jejunum, followed by the ileum and duodenum. researchgate.net This absorption is mediated by monocarboxylic acid transporters. researchgate.net In the channel catfish, benzoic acid was also absorbed rapidly and efficiently after oral administration, with a bioavailability of 95%. nih.gov

Once absorbed, the radioactivity from [14C]benzoic acid is distributed throughout the body. Pharmacokinetic studies in the channel catfish determined a volume of distribution at steady-state of 369 ml/kg, with plasma protein binding of the parent compound measured at 18%. nih.gov While specific tissue distribution studies for [14C]benzoic acid are not extensively detailed in the provided results, studies with other 14C-labeled compounds in rats show that radioactivity is generally widely distributed, with higher concentrations often observed in organs of metabolism and excretion, such as the liver and intestines, as well as in the lungs and stomach. nih.gov The distribution patterns confirm that the compound and its metabolites are systemically available before being eliminated.

Excretion Routes and Mass Balance Studies

Mass balance studies using radiolabeled compounds like this compound are crucial for determining the complete fate of a substance in an organism. These studies quantify the administered dose that is recovered in urine, feces, and other potential routes, providing a comprehensive picture of excretion.

For benzoic acid and its metabolites, the primary route of elimination is renal excretion. nih.gov In a study involving 21 different animal species, the metabolites of orally administered [14C]benzoic acid were almost exclusively recovered in the urine. nih.gov In the channel catfish, more than 80% of an intravascularly administered dose of [14C]benzoic acid was recovered in the urine within 24 hours. nih.gov

Mass balance studies for other 14C-labeled compounds in rats demonstrate the typical efficiency of these excretion pathways. For example, studies on [14C]TPN729 and [14C]BS1801 in rats showed total radioactivity recoveries of 92.13% and 93.39%, respectively, over 168 hours. nih.govmdpi.com While the primary route can vary (feces was the major route for these specific compounds), the high recovery rates indicate that the administered substance is efficiently cleared from the body with minimal long-term retention in tissues. nih.govmdpi.com

Excretion and Mass Balance Data for 14C-Labeled Compounds in Non-Human Species
CompoundSpeciesPrimary Excretion RouteTotal Recovery (% of Dose)Timeframe (hours)Source
[14C]Benzoic AcidChannel CatfishUrine>80%24 nih.gov
[14C]TPN729RatFeces (74.6%)92.1%168 nih.gov
[14C]BS1801RatFeces (92.8%)93.4%168 mdpi.com

Factors Influencing Environmental and Biological Fate of Benzoic Acid Ring Ul 14c

Abiotic Environmental Parameters

The degradation and movement of Benzoic acid-ring-UL-14C in the environment are heavily dependent on non-biological factors. Key parameters such as pH, temperature, and the presence of oxygen dictate the chemical and physical transformations the compound undergoes.

The pH of the soil and water plays a critical role in the fate of benzoic acid. As an acidic compound, its behavior is subject to changes in the acidity of the surrounding medium. The addition of benzoic acid can lead to soil acidification nih.gov. Research indicates that the adsorption capacity of benzoic acid onto soil particles is influenced by pH, with its adsorption decreasing as the pH decreases nih.gov. This suggests that in more acidic environments, this compound would be more mobile and potentially more available for biodegradation or transport.

Conversely, as pH increases, the surface of soil components can become more negatively charged, which may lead to increased electrostatic repulsion of the benzoate (B1203000) anion, further influencing its mobility and interaction with soil particles nih.gov.

Temperature is a significant factor controlling the rate at which this compound degrades. Studies on benzoic acid and its derivatives show that their degradation accelerates with rising temperatures nih.govresearchgate.net. While derivatives of benzoic acid exhibit mild degradation at 150°C and severe degradation at 200°C, benzoic acid itself is notably stable, withstanding temperatures up to 300°C in subcritical water conditions nih.govresearchgate.net.

Further research into its thermal decomposition in a Pyrex vessel identified the main products as carbon dioxide and benzene (B151609) at temperatures between 475°C and 499°C researchgate.net. On a copper surface, thermal decomposition was observed to start at approximately 500 K (227°C) nih.gov.

Table 1: Temperature Effects on Benzoic Acid Degradation

Condition Temperature Observation Source
Subcritical Water 150°C Mild degradation of derivatives nih.govresearchgate.net
Subcritical Water 200°C Severe degradation of derivatives nih.govresearchgate.net
Subcritical Water up to 300°C Benzoic acid remains stable nih.govresearchgate.net
Pyrex Vessel 475 - 499°C Decomposition to CO2 and Benzene researchgate.net

The presence or absence of oxygen is a determining factor in the degradation pathways of this compound. The oxidation of benzoic acid to phenol (B47542), for instance, is a process that utilizes molecular oxygen researchgate.net. The use of catalysts can be employed in these reactions, highlighting the importance of oxidative conditions for this particular transformation pathway researchgate.net.

In environments with low oxygen or under high moisture conditions, different processes occur. Benzoic acid has been found to have a dose-dependent impact on nitrous oxide (N₂O) emissions, a process linked to denitrification which occurs in anaerobic or low-oxygen settings mdpi.com. This indicates that under varying redox potentials, the degradation and influence of this compound on microbial processes can change significantly.

Soil Properties and Organic Matter Content

The physical and chemical composition of soil, particularly its texture and organic matter content, profoundly influences the adsorption, mobility, and bioavailability of this compound.

While specific studies on the effect of soil texture on this compound are limited, general principles of soil science provide valuable insights. Soil texture, defined by the relative proportions of sand, silt, and clay, affects properties like porosity and surface area, which in turn influence chemical transport and microbial activity.

For example, sandy soils, with their large particle sizes and high permeability, may allow for greater mobility and leaching of the compound researchgate.net. Conversely, soils with a higher clay content possess a larger surface area for potential adsorption. The formation of organo-mineral aggregates, where organic matter interacts with mineral surfaces like kaolinite, is crucial for the stability and sequestration of soil organic matter and can influence the fate of introduced compounds mdpi.com.

Soil organic matter (SOM) and its components, such as organic carbon and humic substances, are paramount in controlling the fate of this compound. The adsorption of benzoic acid is directly influenced by the surface distribution of organic matter nih.gov. Both degradation and adsorption processes are highly dependent on the organic matter content of the soil researchgate.net.

Humic substances, which are major components of SOM, play a key role in the adsorption of organic compounds mdpi.com. These complex molecules can bind with compounds like benzoic acid through various mechanisms, including hydrogen bonding and π-π interactions between the aromatic rings of the compound and the humic substance structure nih.govresearchgate.net. This adsorption to organic matter can decrease the mobility and bioavailability of this compound, potentially slowing its degradation but also reducing its transport to other environmental compartments.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Benzoic acid
Aniline
Anthranilic acid
Benzene
Biphenyl
Carbon dioxide
Carbon monoxide
Hydrogen
Nitrous oxide
Phenol
Salicylic (B10762653) acid
Syringic acid
Syringol

Microbial Community Structure and Activity

The degradation of this compound is contingent upon the presence and activity of microorganisms possessing the necessary catabolic pathways. The structure of the microbial community, including the diversity and abundance of specific degraders, and their collective enzymatic potential are key determinants of the compound's fate.

A wide variety of microorganisms, including bacteria and fungi, have the capacity to degrade benzoic acid and other aromatic compounds. Genera such as Pseudomonas, Syntrophus, and Streptomyces are known to utilize benzoic acid. nih.gov For example, the bacterial strain Pseudomonas sp. SCB32 can degrade over 97% of an 800 mg L⁻¹ benzoic acid solution within 24 hours under optimal conditions. nih.gov Other bacterial groups implicated in the degradation of related aromatic compounds like benzene include phylotypes related to Zoogloea, Ferribacterium, Aquabacterium, and Hydrogenophaga, all within the Betaproteobacteria. aau.dknih.gov The genus Paraburkholderia, commonly found in forest soils, also has the potential to degrade phenolic and other aromatic compounds. researchgate.net

The introduction of benzoic acid can cause significant shifts in the microbial community structure. mdpi.com Such additions can act as a carbon source, stimulating the growth of specific populations and altering the relative abundances of different taxa. For example, amendments with benzoic acid have been shown to markedly increase the relative abundance of fungal genera such as Fusarium, Bionectria, and Trichoderma. researchgate.net This selective enrichment demonstrates that the presence of the substrate itself actively shapes the composition of the degrading community.

The microbial breakdown of the stable aromatic ring of benzoic acid is an enzyme-catalyzed process. Different pathways exist for aerobic and anaerobic degradation, each involving a specific suite of enzymes.

Under anaerobic conditions, the degradation of many aromatic compounds converges on the central intermediate benzoyl-coenzyme A (benzoyl-CoA). nih.gov The process begins with the activation of benzoic acid to its coenzyme A thioester by benzoate-CoA ligase. nih.gov This is followed by the reduction of the aromatic ring, a thermodynamically challenging step, and subsequent cleavage of the alicyclic intermediates. nih.gov

In aerobic environments, the degradation pathway is typically initiated by dioxygenase enzymes. These enzymes incorporate both atoms of molecular oxygen into the aromatic ring, leading to its dihydroxylation. For instance, the degradation of benzene, a related compound, often proceeds via a dihydroxylation pathway involving enzymes like toluene (B28343) dioxygenase, which forms catechol. nih.gov This intermediate is then subject to ring cleavage by enzymes such as catechol 2,3-dioxygenase. nih.gov Other oxidative enzymes, including peroxidases and laccases, are also involved in the degradation of various aromatic pollutants. gjesm.net The presence and expression of genes encoding these key enzymes within an environmental microbiome are direct indicators of its potential to degrade this compound.

Substrate Concentration and Bioavailability in Environmental and Biological Systems

The concentration and bioavailability of this compound are critical factors that regulate its degradation kinetics. Bioavailability, or the fraction of the substrate that is accessible to microorganisms, is heavily influenced by soil and sediment properties. As noted, increased soil organic carbon can lead to greater sorption, sequestering the compound and making it unavailable for microbial attack. researchgate.net

Substrate concentration itself has a dual effect. At low to moderate levels, an increase in concentration can lead to a higher degradation rate, as the compound serves as a carbon and energy source for microbial growth. mdpi.com However, benzoic acid also has antimicrobial properties, and at high concentrations, it can become inhibitory to the very microorganisms responsible for its degradation. nih.gov For example, while Pseudomonas sp. SCB32 shows optimal degradation of benzoic acid at 800 mg L⁻¹, concentrations above this level result in an inhibitory effect. nih.gov This dose-dependent impact means that in highly contaminated environments, the degradation process may be self-limiting until the concentration is reduced through other means such as dilution or sorption. The half-life of benzoic acid in soil can range from approximately 37 to 66 days, depending on these complex interactions. nih.gov

Presence of Co-Contaminants and Competitive Substrates

The environmental fate of this compound is rarely determined in isolation. Soils and waterways are often contaminated with a mixture of pollutants, and the presence of these co-contaminants can significantly affect the biodegradation process.

Table 2: Impact of Co-contaminants on Aromatic Compound Degradation

Co-contaminant TypeMechanism of aInteractionEffect on Microbial CommunityImpact on DegradationReference
Heavy Metals (e.g., Cd, Pb)Toxicity, enzyme inhibitionReduced richness; selection for resistant genera (e.g., Ralstonia, Cupriavidus)Inhibition or reduced rate nih.govnih.gov
Ionic LiquidsHigh toxicityInhibition of microbial activityComplete inhibition of mineralization researchgate.net
Competitive SubstratesCatabolite repressionPreferential utilization of more easily degradable substratesLag phase or reduced rate of target compound degradationN/A

Broader Research Implications and Future Directions

Contribution to Understanding Aromatic Compound Biogeochemistry and Carbon Cycling

Researchers can track the movement and transformation of the ¹⁴C-labeled aromatic ring through various environmental compartments, such as soil, water, and air. This allows for the precise measurement of degradation rates, the identification of breakdown products, and the quantification of carbon assimilation by microorganisms. Such studies are crucial for understanding how these ubiquitous compounds are processed in nature and for assessing their persistence and potential environmental impact acs.org. By following the radioactive carbon, scientists can map how aromatic carbon is integrated into microbial biomass, respired as ¹⁴CO₂, or sequestered in natural organic matter, thereby contributing to a more complete picture of the carbon cycle.

Advances in Radiotracer Methodology for Environmental and Biological Studies

The application of Benzoic acid-ring-UL-14C has driven advancements in radiotracer techniques. The long half-life of Carbon-14, approximately 5,730 years, makes it an ideal isotope for long-term studies that track processes occurring over extended periods, from weeks to years openmedscience.com. This stability ensures that the tracer remains detectable throughout the duration of complex environmental or biological experiments openmedscience.com.

Methodologies such as liquid scintillation counting (LSC) and accelerator mass spectrometry (AMS) are used to detect and quantify the low-energy beta particles emitted by ¹⁴C nih.govresearchgate.net. The use of ¹⁴C-labeled compounds has spurred refinements in these detection methods, enabling researchers to achieve high sensitivity and precision even with very small sample sizes redalyc.org. In environmental studies, for instance, synthetic benzoic acid containing environmental fingerprints of ¹⁴C is used for monitoring purposes, demonstrating the method's precision for tracking radiocarbon near nuclear facilities nih.gov. These methodological improvements have broad applications, from measuring primary productivity in aquatic ecosystems to conducting detailed drug metabolism studies openmedscience.comhawaii.edu.

Application Area Methodology Key Findings Enabled by ¹⁴C Labeling
Environmental Fate Soil/Water Incubation, LSC/AMSDetermination of degradation rates, identification of metabolic pathways, assessment of environmental persistence acs.org.
Biogeochemistry Isotope Tracing in MicrocosmsQuantification of carbon assimilation into microbial biomass and sequestration in organic matter.
Drug Metabolism (ADME) In vivo and in vitro studiesPrecise tracking of absorption, distribution, metabolism, and excretion of aromatic drug candidates openmedscience.com.
Primary Productivity ¹⁴C-Uptake MeasurementsEstimation of carbon fixation rates by phytoplankton in aquatic environments hawaii.edu.

Interdisciplinary Applications of this compound Research

The utility of this compound extends across numerous scientific disciplines, highlighting its role as a versatile research tool.

Pharmaceutical Development : In pharmacology, ¹⁴C-labeled compounds are the gold standard for absorption, distribution, metabolism, and excretion (ADME) studies openmedscience.com. Using a labeled version of an aromatic drug candidate allows researchers to trace its path through a biological system with high precision, identifying metabolites and determining routes of elimination, which is critical for regulatory approval acs.orgopenmedscience.comnih.gov.

Environmental Science : This compound is used to study the environmental fate and impact of aromatic pollutants, such as pesticides and industrial chemicals acs.org. These studies are essential for risk assessment and the development of remediation strategies acs.org.

Agrochemicals : Similar to pharmaceuticals, ¹⁴C-labeling is crucial for understanding how aromatic pesticides and herbicides behave in plants and the surrounding soil environment, ensuring food safety and minimizing ecological impact acs.orgnih.gov.

Biochemistry and Physiology : Researchers use ¹⁴C-labeled aromatic compounds to map complex metabolic pathways within cells and organisms, contributing to a fundamental understanding of biochemistry openmedscience.com.

Emerging Research Avenues for 14C-Labeled Aromatic Compounds

The field of carbon-14 labeling is continually evolving, with several emerging research areas promising to expand the utility of compounds like this compound.

One significant development is the advancement of late-stage carbon isotope labeling acs.orgnih.gov. Traditional methods involve incorporating the ¹⁴C atom early in a multi-step synthesis, which is often inefficient and generates significant radioactive waste acs.org. New techniques that allow for the insertion of ¹⁴C into a complex molecule at a later synthetic stage are making the production of radiolabeled compounds faster and more efficient acs.orgnih.gov.

Another promising area is the use of ¹⁴C-labeled compounds in microdosing studies openmedscience.comopenmedscience.com. In this approach, humans are administered a sub-therapeutic dose of a drug candidate. The high sensitivity of AMS allows for the detection of the ¹⁴C-labeled drug, providing early pharmacokinetic data in humans with minimal risk openmedscience.comopenmedscience.com. This accelerates the drug development process.

Furthermore, research is expanding to include more complex molecules. The challenges of labeling new modalities such as peptides and oligonucleotides are driving innovation in synthetic chemistry to incorporate multiple ¹⁴C atoms to achieve the necessary specific activity for detection wuxiapptec.com.

Property of ¹⁴C Significance in Research Example Application
Long Half-Life (~5,730 years) Allows for long-term experiments without significant decay of the tracer signal openmedscience.com.Tracking the slow degradation of pollutants in soil over several years.
Low-Energy Beta Emission Enables precise quantification with minimal damage to biological tissues.ADME studies in animal models openmedscience.com.
Chemical Identity Behaves chemically identically to stable carbon (¹²C), ensuring it accurately traces biological and chemical processes openmedscience.com.Mapping metabolic pathways without altering the reaction kinetics openmedscience.com.
Versatility Can be incorporated into any organic molecule, making it a universal tracer for life sciences and chemistry openmedscience.com.Labeling a wide range of pharmaceuticals, agrochemicals, and environmental compounds acs.orgnih.gov.

Q & A

Basic Research Questions

Q. How is Benzoic acid-ring-UL-14C synthesized with isotopic purity, and what analytical methods validate its structural integrity?

  • Methodology : Synthesis involves introducing 14C isotopes into the benzene ring via precursor-directed biosynthesis or chemical labeling (e.g., carboxylation of 14C-labeled benzene derivatives). Post-synthesis, purity is validated using liquid chromatography-mass spectrometry (LC-MS) to confirm isotopic enrichment and nuclear magnetic resonance (NMR) for structural verification .
  • Key Considerations : Ensure reaction conditions minimize isotopic dilution. Use radiochemical yield calculations and compare retention times to unlabeled standards .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodology :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of aerosols .
  • Waste Management : Dispose of radioactive waste via licensed facilities compliant with local regulations (e.g., REACH) .
    • Storage : Store in sealed, labeled containers at room temperature, away from oxidizers and bases to prevent degradation .

Q. How can researchers separate this compound from complex mixtures (e.g., metabolic studies)?

  • Methodology : Utilize acid-base extraction: Dissolve the mixture in an organic solvent (e.g., dichloromethane), then extract with aqueous sodium bicarbonate to isolate the acidic benzoic acid. Confirm separation via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) .

Advanced Research Questions

Q. How do ionic strength and temperature affect the solubility and dissociation kinetics of this compound in aqueous systems?

  • Methodology :

  • Experimental Design : Conduct titrimetric studies across varying ionic strengths (adjusted with NaCl) and temperatures (16–30°C). Measure dissociation constants (pKa) via potentiometric titration .
  • Data Analysis : Apply the Debye-Hückel equation to correlate ionic strength with solubility. Use Arrhenius plots to derive thermodynamic parameters (ΔH°, ΔS°) .
    • Example Data :
Temperature (°C)Ionic Strength (M)pKa
200.14.2
250.54.5

Q. What strategies resolve contradictions in metabolic flux data when using 14C-labeled benzoic acid as a tracer?

  • Methodology :

  • Isotopic Dilution Analysis : Quantify 14C incorporation into metabolites via scintillation counting and normalize to total carbon content .
  • Statistical Validation : Use mixed-effects models (e.g., SAS MIXED procedure) to account for variability between biological replicates .
    • Troubleshooting : Cross-validate with stable isotope (13C) labeling to distinguish tracer-specific effects from background noise .

Q. How can multiobjective optimal experimental design (MOED) improve kinetic modeling of benzoic acid esterification in flow reactors?

  • Methodology :

  • Framework : Implement MOED to balance competing objectives (e.g., reaction rate maximization vs. cost minimization). Use online parameter estimation to update models in real-time .
  • Case Study : For microreactor esterification of benzoic acid and ethanol, optimize residence time and catalyst concentration using Pareto fronts .
    • Key Parameters :
ObjectiveVariable Range
Maximize conversion (%)60–90%
Minimize catalyst use (g)0.1–0.5

Methodological Guidance

Q. What statistical approaches are robust for analyzing factorial design studies involving benzoic acid and diet complexity?

  • Methodology :

  • Modeling : Use a 2×2 factorial ANOVA (e.g., SAS PDIFF) to assess main effects and interactions between diet complexity and benzoic acid concentration .
  • Power Analysis : Ensure sample sizes (n ≥ 6) achieve 80% power for detecting differences at α = 0.05 .

Q. How should researchers address methodological flaws in published solubility studies of benzoic acid?

  • Methodology :

  • Critical Appraisal : Evaluate confounding variables (e.g., impurities, measurement techniques) using tools like PRISMA checklists .
  • Replication : Repeat experiments under standardized conditions (pH 7.0, 25°C) and compare results to literature values .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.